Methicillin sodium salt, >=85% (HPLC)

Description

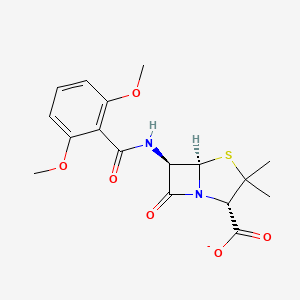

Methicillin Sodium is the sodium salt form of methicillin, a semisynthetic beta-lactam penicillin antibiotic with beta-lactamase resistant activity. Methicillin sodium is bactericidal and binds to specific penicillin-binding proteins on the bacterium and inhibits the transpeptidation enzyme, thereby preventing the cross-linking of peptidoglycans. This leads to an interruption of the bacterial cell wall and causes bacterial lysis. Methicillin sodium is active against beta-lactamase producing staphylococci.

METHICILLIN SODIUM is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

See also: Methicillin (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

132-92-3 |

|---|---|

Molecular Formula |

C17H20N2NaO6S |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1 |

InChI Key |

YPDBCTZTLGGIMN-UMLIZJHQSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

Other CAS No. |

132-92-3 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

61-32-5 (Parent) |

Synonyms |

Dimethoxyphenyl Penicillin Methicillin Methicillin Hydrate, Monosodium Salt Methicillin Monohydrate, Monosodium Salt Methicillin Sodium Meticillin Metin Penicillin, Dimethoxyphenyl Staphcillin |

Origin of Product |

United States |

Historical Context and Significance of Methicillin Sodium in Antimicrobial Research

Discovery and Initial Development of Methicillin (B1676495) Sodium

In the late 1950s, the medical community was grappling with the rising threat of penicillin-resistant Staphylococcus aureus. The enzyme penicillinase, produced by these resistant strains, could inactivate penicillin, rendering it ineffective. In response to this challenge, scientists at Beecham Research Laboratories in Surrey, England, embarked on a mission to develop a penicillin derivative that could withstand the destructive action of penicillinase. mrsaactionuk.net

Their efforts culminated in the synthesis of methicillin in 1959. wikipedia.org Known chemically as (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, its synthesis from 6-aminopenicillanic acid was a significant achievement in medicinal chemistry. drugfuture.comacs.orgchemicalbook.com The key to its resistance to penicillinase was the bulky ortho-dimethoxyphenyl group attached to the acyl side chain, which sterically hindered the enzyme's access to the β-lactam ring, the core structure of the antibiotic responsible for its antibacterial activity. wikipedia.org

Initially known by the code BRL-1241, methicillin was introduced into clinical practice in 1960. mrsaactionuk.net It was administered as its sodium salt, methicillin sodium, a more soluble form suitable for injection. drugfuture.compharmacompass.com This new antibiotic was effective against penicillinase-producing S. aureus and offered a renewed hope in treating staphylococcal infections.

Table 1: Key Milestones in the Development of Methicillin Sodium

| Year | Event | Significance |

| 1950s | Development of methicillin at Beecham Research Laboratories. mrsaactionuk.net | A direct response to the growing problem of penicillin resistance. |

| 1959 | Methicillin is synthesized. wikipedia.org | A novel penicillinase-resistant penicillin is created. |

| 1960 | Methicillin is introduced into clinical practice. mrsaactionuk.netwikipedia.org | Provided a crucial therapeutic option against penicillin-resistant S. aureus. |

Emergence of Methicillin-Resistant Staphylococcus aureus (MRSA)

The triumph of methicillin was short-lived. In October 1960, the first strain of S. aureus resistant to methicillin was identified in a hospital in Guildford, Surrey, the very same county where the antibiotic was developed. mrsaactionuk.net This marked the emergence of what would become a global health crisis: Methicillin-Resistant Staphylococcus aureus (MRSA). Within a year of its introduction, reports of MRSA began to surface from various parts of the world, signaling a rapid and widespread dissemination of resistance. nih.govpnas.orgnih.gov

Subsequent research has revealed a more complex evolutionary history of MRSA. Studies have shown that the genetic determinant for methicillin resistance, the mecA gene, was present in S. aureus populations as early as the mid-1940s, predating the clinical use of methicillin by over a decade. st-andrews.ac.ukresearchgate.net This suggests that the widespread use of the first-generation penicillin in the preceding years had already selected for strains carrying the mecA gene, creating a reservoir of resistance that was poised to emerge under the selective pressure of methicillin. st-andrews.ac.ukresearchgate.net The mecA gene encodes for a modified penicillin-binding protein (PBP), known as PBP2a, which has a low affinity for methicillin and other β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug. wikipedia.orgst-andrews.ac.uknih.gov

Role of Methicillin Sodium in Defining Antimicrobial Resistance Phenotypes

The introduction of methicillin and the subsequent emergence of MRSA fundamentally changed the landscape of antimicrobial susceptibility testing and the classification of resistance. Methicillin became the defining agent for a specific and clinically significant resistance phenotype in S. aureus.

The term "methicillin-resistant" evolved to signify resistance not just to methicillin itself, but to the entire class of β-lactam antibiotics, including other penicillins and cephalosporins. wikipedia.orgnih.gov This is because the mechanism of resistance conferred by the mecA gene provides broad protection against these agents. biotechnologia-journal.org Therefore, the identification of MRSA in a clinical setting has profound implications for treatment, necessitating the use of alternative, often more toxic and expensive, antibiotics like vancomycin (B549263). washington.edu

The presence or absence of the mecA gene is now a critical determinant in clinical microbiology laboratories for guiding therapeutic decisions. wikipedia.org The historical use of methicillin in susceptibility testing has largely been replaced by other more stable penicillinase-resistant penicillins like oxacillin (B1211168) and cefoxitin (B1668866), or by direct molecular detection of the mecA gene. wikipedia.org However, the legacy of methicillin persists in the nomenclature, with "MRSA" remaining the universally recognized term for these multi-drug resistant strains.

Table 2: Characteristics of Methicillin-Susceptible vs. Methicillin-Resistant S. aureus

| Feature | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |

| Primary Resistance Mechanism | May produce penicillinase, inactivating penicillin. | Possesses the mecA gene, producing PBP2a. wikipedia.orgst-andrews.ac.uk |

| Susceptibility to β-lactams | Susceptible to penicillinase-resistant penicillins (e.g., methicillin, oxacillin). | Resistant to all β-lactam antibiotics. wikipedia.orgnih.gov |

| Genetic Marker | Lacks the mecA gene. | Carries the Staphylococcal Cassette Chromosome mec (SCCmec) containing the mecA gene. biotechnologia-journal.org |

| Clinical Significance | Infections are generally treatable with a broader range of antibiotics. | Infections are more difficult to treat, often requiring last-resort antibiotics. berkeley.edu |

Historical Paradigms in Antibiotic Evolution and Resistance

The story of methicillin and MRSA serves as a classic and compelling paradigm in the ongoing evolutionary battle between humans and microbes. It exemplifies the rapid and predictable nature of antibiotic resistance development following the introduction of a new antimicrobial agent.

The timeline of methicillin's development, its initial success, and the swift emergence of resistance has been mirrored by subsequent generations of antibiotics. washington.edu This cycle of innovation followed by obsolescence highlights a fundamental principle of evolutionary biology: the immense selective pressure exerted by antibiotics on bacterial populations drives the selection and proliferation of pre-existing or newly mutated resistance mechanisms. berkeley.edu

The history of methicillin also underscores the concept of cross-resistance, where resistance to one antibiotic can confer resistance to other related drugs. Furthermore, the discovery that the mecA gene existed before the widespread use of methicillin demonstrates that the genetic raw material for resistance can be present in the environment, waiting for the right selective conditions to emerge and spread. st-andrews.ac.ukresearchgate.net This has profound implications for modern drug development and antimicrobial stewardship efforts, emphasizing the need for strategies that go beyond simply introducing new drugs and focus on preserving the efficacy of existing ones.

The saga of methicillin sodium, therefore, is not merely a historical account of a single antibiotic. It is a foundational narrative in the field of antimicrobial resistance that continues to inform our understanding of bacterial evolution, the challenges of drug discovery, and the critical importance of a coordinated global response to this ever-present threat.

Molecular Basis of Methicillin Sodium Action

Beta-Lactam Antibiotic Class and General Mechanism

Beta-lactam antibiotics are characterized by the presence of a beta-lactam ring in their molecular structure. numberanalytics.comrcsb.org This chemical feature is central to their antibacterial activity. youtube.com The general mechanism of action for this class of drugs involves the inhibition of enzymes known as penicillin-binding proteins (PBPs). numberanalytics.compatsnap.com These proteins are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. numberanalytics.compatsnap.com

The structural similarity between the beta-lactam ring and the D-alanyl-D-alanine moiety of the peptidoglycan precursor allows these antibiotics to act as a substrate analog. wikipedia.orgnumberanalytics.com This mimicry enables them to bind to the active site of PBPs, leading to the inactivation of the enzyme. wikipedia.orgrcsb.org By doing so, beta-lactam antibiotics prevent the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall. wikipedia.orgnumberanalytics.com This ultimately leads to cell lysis and bacterial death. numberanalytics.com

A key feature of methicillin (B1676495) is its resistance to degradation by beta-lactamase enzymes, which are produced by some bacteria to confer resistance to penicillin. wikipedia.org The presence of a bulky ortho-dimethoxyphenyl group attached to its side chain provides steric hindrance, preventing beta-lactamases from binding to and inactivating the antibiotic. wikipedia.orgrcsb.org

Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of methicillin are the penicillin-binding proteins (PBPs), a group of transpeptidase enzymes located on the bacterial cell membrane. wikipedia.orgnih.gov In susceptible bacteria, such as certain strains of Staphylococcus aureus, there are several native PBPs (PBP1, PBP2, PBP3, and PBP4) that are essential for cell wall synthesis. nih.govmdpi.com

Inhibition of Peptidoglycan Synthesis

Peptidoglycan provides structural support to the bacterial cell, protecting it from osmotic pressure. Its synthesis is a multi-step process that culminates in the cross-linking of linear glycan chains by the transpeptidase activity of PBPs. wikipedia.orgnih.gov Methicillin disrupts this final and vital stage. wikipedia.org By binding to the active site of these enzymes, methicillin forms a stable, covalent acyl-enzyme complex. nih.govmdpi.com This effectively inactivates the PBP, preventing it from catalyzing the necessary transpeptidation reaction. wikipedia.orgmdpi.com The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium unable to withstand its internal turgor pressure, which leads to cell death. numberanalytics.com Studies have shown that in the presence of methicillin, peripheral cell wall synthesis is inhibited, leading to distorted and enlarged septa in dividing bacteria. nih.gov

Specific Binding Sites and Conformational Changes in Target Enzymes

The interaction between methicillin and PBPs occurs at the enzyme's active site. This site contains a critical serine residue that acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. youtube.comnih.gov The beta-lactam ring of methicillin mimics the D-Ala-D-Ala peptide of the natural peptidoglycan substrate, allowing it to fit into the PBP active site. rcsb.org

In susceptible strains of Staphylococcus aureus, methicillin effectively binds to and inhibits PBPs 1, 2, and 3. researchgate.netresearcher.life However, the basis for methicillin resistance in strains like MRSA (methicillin-resistant Staphylococcus aureus) is the acquisition of the mecA gene, which encodes for a modified PBP known as PBP2a. mdpi.comnih.gov PBP2a has a significantly lower affinity for methicillin and other beta-lactam antibiotics. researchgate.netnih.gov

| Feature | Description | References |

| Antibiotic Class | Beta-Lactam | wikipedia.orgnih.gov |

| Primary Target | Penicillin-Binding Proteins (PBPs) | wikipedia.orgrcsb.org |

| Mechanism | Inhibition of peptidoglycan synthesis | wikipedia.orgnumberanalytics.com |

| Key Structural Feature | Beta-lactam ring | numberanalytics.comrcsb.org |

| Resistance to Beta-Lactamase | Yes, due to steric hindrance | wikipedia.org |

| PBP Type | Interaction with Methicillin | Role in Susceptible Bacteria | References |

| PBP1, PBP2, PBP3 | High affinity, leading to inhibition | Essential for cell wall cross-linking | nih.govmdpi.comresearchgate.netresearcher.life |

| PBP4 | Involved in peptidoglycan cross-linking | Critical determinant of methicillin resistance in some strains | mdpi.com |

| PBP2a (in MRSA) | Low affinity, leading to resistance | Continues peptidoglycan synthesis in the presence of methicillin | mdpi.comnih.govoup.com |

Mechanisms and Evolution of Methicillin Resistance in Bacteria

Penicillin-Binding Protein 2a (PBP2a) Mediated Resistance

The cornerstone of high-level methicillin (B1676495) resistance in S. aureus is the expression of Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov This protein is encoded by the mecA gene, which is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govasianscientist.com The acquisition of this genetic element allows bacteria to bypass the inhibitory effects of β-lactam antibiotics. bcm.edumdpi.com

PBP2a confers resistance due to its intrinsically low affinity for β-lactam antibiotics. nih.govmdpi.comnih.gov Unlike the native PBPs of S. aureus, which are readily acylated and inactivated by methicillin and other β-lactams, PBP2a binds these antibiotics very poorly. open.eduoup.com The structural basis for this reduced affinity lies in the architecture of the PBP2a active site. nih.govopen.edu The active site is located within a deep, narrow groove, which sterically hinders the access of β-lactam molecules. nih.govnih.gov This "closed" conformation of the active site prevents the efficient formation of the covalent acyl-enzyme intermediate that is characteristic of the interaction between β-lactams and susceptible PBPs. nih.govresearchgate.net Consequently, at therapeutic concentrations of methicillin, the acylation of PBP2a is negligible, allowing it to remain functional. oup.com

It is noteworthy that while PBP2a has a low affinity for most β-lactams, some newer cephalosporins, such as ceftaroline (B109729) and ceftobiprole, have been developed to bind to and inhibit PBP2a effectively. nih.govopen.edu

Under normal conditions, bacterial cell wall synthesis, specifically the cross-linking of peptidoglycan chains, is carried out by the native PBPs. nih.gov However, in the presence of β-lactam antibiotics, these native PBPs are inhibited. pnas.org This is where PBP2a plays its crucial role. As a transpeptidase, PBP2a takes over the function of the inhibited native PBPs, continuing the essential process of peptidoglycan cross-linking. nih.govnih.govnih.gov This allows the bacterium to maintain the integrity of its cell wall and continue to grow and divide despite the presence of the antibiotic. nih.gov

Interestingly, the function of PBP2a is not entirely independent. It has been shown to cooperate with the native PBP2. While the transpeptidase activity of PBP2 is inhibited by β-lactams, its transglycosylase activity remains intact and is essential for providing the glycan chain substrates for PBP2a's transpeptidase activity. pnas.orgharvard.edu This cooperative action between the acquired resistance protein (PBP2a) and a native cell wall synthesis enzyme (PBP2) is a key aspect of methicillin resistance. asm.orgnih.gov

Role of Beta-Lactamase Enzymes in Resistance Context

While PBP2a is the primary determinant of methicillin resistance, the production of β-lactamase enzymes can also play a role. nih.govnih.gov β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring. nih.govnih.gov In S. aureus, the gene blaZ encodes for a β-lactamase that is effective against penicillins like penicillin G. nih.govacs.org

Some studies have shown a correlation between the level of β-lactamase production and the degree of heterogeneous resistance in methicillin-resistant strains. nih.gov Strains that produce higher levels of β-lactamase may exhibit increased resistance to β-lactam antibiotics. nih.gov It has been suggested that the regulatory pathways for β-lactamase production and PBP2a expression may be linked. nih.gov Inhibiting β-lactamase activity has been explored as a strategy to enhance the efficacy of penicillinase-sensitive penicillins against MRSA. acs.org

Other Resistance Mechanisms

Efflux pumps are membrane-bound proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. explorationpub.comniscpr.res.in This reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. niscpr.res.inmicrobialcell.com In S. aureus, several families of efflux pumps have been identified, including the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxin Extrusion (MATE) family, and the Adenosine Triphosphate (ATP)-binding cassette (ABC) superfamily. explorationpub.com

The NorA efflux pump, a member of the MFS, is one of the most studied in S. aureus and has been shown to export fluoroquinolones and various biocides. explorationpub.commdpi.com Overexpression of efflux pumps like NorA is common in clinical isolates and contributes to multidrug resistance. nih.gov While not the primary mechanism of methicillin resistance, the activity of these pumps can contribute to a general decrease in susceptibility to various antimicrobial agents. microbialcell.comnih.gov

While alterations in PBPs are central to β-lactam resistance, mutations in other genes, referred to as non-PBP targets, can also influence the level of resistance. nih.gov For instance, mutations affecting the function of PBP4 and GdpP have been shown to synergistically mediate high-level, broad-spectrum β-lactam resistance in S. aureus strains that lack the mecA gene. asm.org PBP4 is a non-essential PBP, and alterations in its promoter and coding sequence can contribute to resistance. mdpi.com

Furthermore, mutations in genes that regulate cell wall synthesis and other cellular processes can modulate the expression of methicillin resistance. nih.gov The development of high-level resistance is often a multifactorial process involving a combination of the primary resistance determinant, such as PBP2a, and auxiliary mutations in other parts of the bacterial genome. nih.gov

Altered Cell Wall Permeability

Beyond the primary mechanism of penicillin-binding protein 2a (PBP2a) acquisition, a notable strategy employed by Staphylococcus aureus to withstand methicillin and other antibiotics involves modifying the structure and permeability of its cell wall. nih.gov One of the most significant of these modifications is the thickening of the peptidoglycan layer. researchgate.netnih.gov This phenomenon is particularly well-documented in strains with intermediate resistance to glycopeptides like vancomycin (B549263) (Vancomycin-Intermediate S. aureus, or VISA), but the principle also impacts susceptibility to β-lactams. nih.govfrontiersin.org

A thickened cell wall acts as a physical barrier, effectively trapping antibiotic molecules before they can reach their target sites in the cytoplasmic membrane—the native penicillin-binding proteins (PBPs). nih.govoup.com In VISA strains, this thickening is a primary defense, sequestering vancomycin molecules and preventing them from inhibiting cell wall synthesis. frontiersin.orgasm.org Research has shown a direct correlation between the thickness of the cell wall and the minimum inhibitory concentration (MIC) of vancomycin. asm.org This structural alteration is not exclusive to glycopeptide resistance; studies have observed that methicillin-resistant S. aureus (MRSA) strains can also exhibit thicker cell walls compared to their methicillin-susceptible (S. aureus, MSSA) counterparts. nih.gov

The development of a thickened cell wall is a complex process resulting from mutations in global regulatory genes that control cell wall biosynthesis and turnover. nih.gov For instance, mutations can lead to decreased activity of autolysins, the enzymes responsible for breaking down the peptidoglycan layer during cell division and remodeling, resulting in an accumulation of cell wall material. nih.gov Concurrently, there can be an enhanced expression of genes associated with the synthesis of cell wall components, such as teichoic acids. nih.gov These collective changes create a denser, less permeable barrier that impedes antibiotic penetration. nih.govresearchgate.net

| Strain Type | Observed Characteristic | Mechanism of Action | Reference |

|---|---|---|---|

| Vancomycin-Intermediate S. aureus (VISA) | Significantly thickened cell wall. | Traps vancomycin molecules, preventing them from reaching their target. Cell wall thickness correlates with vancomycin MIC. | frontiersin.orgasm.org |

| Methicillin-Resistant S. aureus (MRSA) | Can exhibit thicker cell walls compared to MSSA. | Reduces permeability, impeding antibiotic access to penicillin-binding proteins. | nih.gov |

| Heterogeneous VISA (hVISA) | Cell wall was significantly thicker (36.72 ± 1.04 nm) compared to a sensitive strain (28.15 ± 1.25 nm). | Upregulated expression of cell-wall synthesis genes (e.g., vraR/S, sgtB) contributes to thickening. | oup.com |

Evolutionary Dynamics of Methicillin Resistance

Adaptation and Genetic Pressure

The evolution of methicillin resistance in S. aureus is a clear example of microbial adaptation driven by intense selective pressure from antibiotic use. biotechnologia-journal.org This evolutionary process occurs through two primary genetic mechanisms: the acquisition of new genetic material through horizontal gene transfer and the modification of existing genes through mutation (vertical transmission). berkeley.edu

The most critical event in the evolution of MRSA was the acquisition of the mecA gene, which confers resistance to methicillin and nearly all other β-lactam antibiotics. bath.ac.ukresearchgate.net This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). biotechnologia-journal.orgnih.gov The SCCmec element is acquired by a susceptible S. aureus strain from a likely distant bacterial species, instantly transforming it into MRSA. pnas.org Genetic analyses show that this horizontal transfer event has happened on multiple occasions in different S. aureus lineages, giving rise to the various major MRSA clones found worldwide. nih.govpnas.org The widespread use of β-lactam antibiotics created a powerful selective environment where only those strains that had acquired SCCmec could survive and proliferate, particularly in healthcare settings. biotechnologia-journal.orgresearchgate.net

Beyond this initial acquisition, MRSA strains continuously evolve. The constant exposure to antibiotics exerts genetic pressure that selects for further adaptations. biotechnologia-journal.org This can involve mutations in regulatory genes (like the vraRST operon) that modulate the expression of resistance and cell wall synthesis genes. nih.gov Adaptive laboratory evolution experiments have shown that S. aureus can develop resistance through different genetic pathways depending on the specific environmental conditions, with mutations often appearing in genes that regulate membrane and cell wall functions. nih.gov Furthermore, the evolution of MRSA is not static; dominant clones can replace others over time in a process of clonal replacement, driven by factors like fitness costs, virulence, and competition between strains. bath.ac.uknih.gov This dynamic interplay highlights the rapid and ongoing adaptation of MRSA to the pressures of its environment. researchgate.net

Influence of Environmental Structure on Resistance Evolution

The physical and ecological environment in which bacteria live profoundly influences their evolutionary trajectory toward antibiotic resistance. elifesciences.orgresearchgate.net A key factor is the bacterial lifestyle, particularly the distinction between free-floating (planktonic) growth and surface-attached communities known as biofilms. biorxiv.orgscienceopen.com These different environments impose distinct selective pressures that favor different types of resistance mutations. researchgate.net

Studies using experimental evolution have demonstrated that bacteria evolving in a well-mixed, planktonic environment tend to develop high-level resistance through selective sweeps of mutations in the primary drug target genes. elifesciences.orgbiorxiv.org In contrast, populations evolving within the structured environment of a biofilm often harbor greater genetic diversity. researchgate.netbiorxiv.org The spatial structure of biofilms can lead to clonal interference, where multiple beneficial mutations arise in different lineages and compete, slowing the fixation of any single high-resistance mutation. biorxiv.orgscienceopen.com

As a result, biofilm-adapted populations may acquire mutations in different targets, such as regulators of efflux pumps, which often confer a lower level of resistance but come with a smaller fitness cost in the absence of the antibiotic. researchgate.netbiorxiv.org This trade-off means that biofilm-adapted clones can be less resistant but more biologically fit than their planktonic-evolved counterparts. researchgate.netbiorxiv.org The structured nature of a biofilm can also shield some bacteria from the full concentration of an antibiotic, weakening the selective pressure and allowing for different evolutionary pathways to emerge. scienceopen.com This research demonstrates that the evolution of resistance is not a single, linear path but is highly contingent on the structure of the environment, which has significant implications for treating biofilm-associated infections. elifesciences.orgscienceopen.com

| Environment Type | Evolutionary Dynamic | Common Genetic Mutations | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Planktonic (Well-Mixed) | Selective sweeps of single high-fitness mutations. | Mutations in primary drug targets (e.g., topoisomerases for ciprofloxacin). | High level of specific resistance, often with a fitness cost. | elifesciences.orgbiorxiv.org |

| Biofilm (Structured) | Greater genetic diversity and clonal interference. | Mutations in regulators of efflux pumps or other non-target genes. | Lower level of resistance, often with higher fitness in the absence of the drug and potential for collateral sensitivity to other antibiotics. | researchgate.netbiorxiv.orgbiorxiv.org |

Genetic and Mobile Elements Conferring Methicillin Resistance

The mecA Gene and its Homologs (mecC)

The cornerstone of methicillin (B1676495) resistance is the mecA gene. nih.gov This gene encodes a unique penicillin-binding protein (PBP) known as PBP2a or PBP2'. nih.govwikipedia.org Unlike the native PBPs of Staphylococcus aureus, PBP2a has a very low affinity for beta-lactam antibiotics. nih.govnih.gov This allows it to continue its function of cross-linking peptidoglycan, an essential step in bacterial cell wall synthesis, even when other PBPs are inactivated by methicillin or similar antibiotics. nih.govwikipedia.org Consequently, the bacterium can survive and replicate in the presence of these drugs. wikipedia.org

A homolog of mecA, designated mecC (previously known as mecALGA251), also confers methicillin resistance through a similar mechanism. The mecC gene is part of the Class E mec gene complex and is typically associated with its own regulatory genes, mecI and mecR1. wikipedia.org

The mecA gene is not native to clinically significant staphylococcal species like Staphylococcus aureus. Evidence strongly suggests that it was acquired through horizontal gene transfer. nih.govyoutube.com The evolutionary precursor of the mecA gene is believed to be a native gene found in Staphylococcus sciuri, a commensal bacterium of animals. nih.govscispace.com This species ubiquitously carries a mecA homolog, suggesting it is the original source. nih.gov

The primary vehicle for the horizontal transfer of mecA among staphylococcal species is a mobile genetic element known as the Staphylococcal Chromosomal Cassette mec (SCCmec). wikipedia.orgyoutube.comasm.org It is hypothesized that the transfer of SCCmec from coagulase-negative staphylococci (CoNS), such as Staphylococcus epidermidis, to a susceptible S. aureus strain is a key event in the emergence of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov This interspecies transfer highlights the dynamic nature of bacterial genomes and the role of mobile genetic elements in the rapid dissemination of antibiotic resistance. nih.gov

Staphylococcal Chromosomal Cassette mec (SCCmec)

The Staphylococcal Chromosomal Cassette mec (SCCmec) is the mobile genetic element responsible for carrying and disseminating the mecA gene. asm.org These elements are genomic islands that range in size from approximately 21 to 67 kilobases (kb) and integrate into the staphylococcal chromosome at a specific attachment site (attB), which is located at the 3'-end of a highly conserved gene called orfX (also known as rlmH). wikipedia.orgnih.govnih.govfortunejournals.comspringernature.com

SCCmec elements exhibit significant structural diversity, which forms the basis of their classification into various types and subtypes. asm.org As of late 2021, fourteen distinct SCCmec types (I-XIV) have been characterized based on the combination of two key components: the mec gene complex and the ccr gene complex. wikipedia.orgfortunejournals.com

The core components of an SCCmec element are:

The mec gene complex : This region contains the resistance determinant, either mecA or mecC, along with its regulatory genes, mecI (repressor) and mecR1 (signal transducer). nih.govfortunejournals.com The organization of these genes, often accompanied by insertion sequences like IS431 or IS1272, defines the class of the mec complex (e.g., Class A, Class B). wikipedia.orgfortunejournals.com

The ccr (cassette chromosome recombinase) gene complex : This complex harbors the genes (ccrA, ccrB, or ccrC) that encode for site-specific recombinase enzymes. nih.govoup.com These enzymes are essential for the mobility of the cassette, mediating its excision from and integration into the bacterial chromosome. oup.comnih.gov

Joining (J) Regions : These are DNA segments that connect the mec and ccr complexes and flank the cassette. wikipedia.org Also known as "junkyard" regions, they are considered non-essential for the cassette's mobility but often carry additional antimicrobial resistance genes. wikipedia.org

The classification of SCCmec into different types is determined by the specific pairing of the mec complex class and the ccr gene allotype. nih.gov

Table 1: Major Classes of the mec Gene Complex This table is interactive. Click on the headers to sort the data.

| Class | Key Genetic Features | Notes |

|---|---|---|

| Class A | Contains mecA, full-length mecR1, mecI, and is flanked by IS431. wikipedia.org | Considered the archetypal mec gene complex. |

| Class B | Contains mecA and a truncated mecR1 due to the insertion of IS1272. wikipedia.org | The regulatory function is altered due to the disrupted mecR1. |

| Class C | Contains mecA and a truncated mecR1 due to the insertion of IS431. wikipedia.org | Has two versions (C1, C2) based on the orientation of IS431. wikipedia.org |

| Class D | Contains mecA and a partial mecR1 flanked by IS431. wikipedia.org | Found in Macrococcus caseolyticus. fortunejournals.com |

| Class E | Contains mecC, mecR1, mecI, and the blaZ gene. wikipedia.org | Carries the mecA homolog, mecC. |

The movement of the SCCmec element is a precise process mediated by the cassette chromosome recombinases, CcrA, CcrB, and CcrC. oup.comnih.govuchicago.edu These enzymes belong to the large serine recombinase family and are responsible for the site-specific recombination that allows SCCmec to act as a mobile element. nih.govnih.gov

The mechanism involves two key steps:

Excision : The Ccr enzymes recognize specific sequences, known as inverted repeats, at both ends of the integrated SCCmec element and the chromosomal attachment sites (attL and attR). oup.comnih.gov This recognition triggers the excision of the cassette from the chromosome, forming a circular, extrachromosomal SCCmec element. nih.govnih.gov

Integration : The circular SCCmec element can then be transferred to a recipient cell. The Ccr recombinases mediate the integration of this circular element into the recipient's chromosome at the specific attB site within the orfX gene. nih.govnih.gov This recombination event regenerates the integrated state, flanked by the new attL and attR sites. nih.gov

Recent studies have shown that exposure to certain antibiotics, particularly beta-lactams, can induce the bacterial SOS response. This, in turn, can upregulate the expression of ccr genes, thereby increasing the frequency of SCCmec excision and enhancing the potential for its horizontal transfer. nih.gov

A critical feature of SCCmec elements is their capacity to carry genes conferring resistance to a wide range of non-beta-lactam antibiotics. wikipedia.org This ability turns MRSA into multi-drug resistant organisms, severely limiting therapeutic options. These additional resistance genes are often located within the J regions or are carried on other mobile genetic elements, such as transposons (e.g., Tn554) and plasmids (e.g., pUB110), that have become integrated into the SCCmec structure. wikipedia.orgnih.govplos.org

For example, SCCmec types II and III are typically larger and are frequently associated with resistance to antibiotics like macrolides (erythromycin), lincosamides, aminoglycosides, and tetracyclines. oup.comnih.gov The smaller SCCmec type IV, commonly found in community-associated MRSA, generally carries fewer additional resistance genes but is considered to have greater mobility. oup.comnih.gov

Table 2: Examples of Non-Beta-Lactam Resistance Genes Found in SCCmec This table is interactive. Click on the headers to sort the data.

| Antibiotic Class | Resistance Gene(s) | Mechanism |

|---|---|---|

| Macrolides | erm(A), erm(C) nih.govfrontiersin.org | Ribosomal modification |

| Tetracyclines | tet(K), tet(M) nih.gov | Efflux pump, Ribosomal protection |

| Aminoglycosides | aacA-aphD | Enzymatic modification |

| Lincosamides | lnu(A) | Enzymatic inactivation |

Regulatory Mechanisms of mecA Expression

The expression of the mecA gene is tightly controlled by a pair of regulatory genes, mecR1 and mecI, located directly upstream of mecA. nih.govnih.gov These genes function as a classic two-component regulatory system to ensure that PBP2a is produced primarily when the bacterium is challenged by a beta-lactam antibiotic.

The regulatory cascade proceeds as follows:

Repression : In the absence of an antibiotic, the mecI gene product, MecI, acts as a repressor. nih.govnih.gov It binds to the operator region of the mecA promoter, physically blocking transcription and preventing the synthesis of PBP2a. nih.gov

Induction : The mecR1 gene encodes MecR1, a transmembrane sensor protein. nih.govnih.gov When a beta-lactam antibiotic is present in the environment, it binds to the extracellular domain of MecR1. This binding triggers a conformational change that activates its intracellular protease domain. nih.gov The activated MecR1 then cleaves and inactivates the MecI repressor. nih.gov

De-repression : With the MecI repressor inactivated, the mecA promoter becomes accessible to RNA polymerase, leading to the transcription of the mecA gene and the subsequent production of PBP2a. nih.gov This allows the cell to express the resistance phenotype.

In some staphylococcal strains, the mecI-mecR1 regulatory system may be deleted or contain mutations. nih.gov The absence of a functional MecI repressor can lead to the constitutive (continuous) expression of mecA. The functionality of this regulatory system is a key factor in determining the level of resistance, influencing whether a strain exhibits a heteroresistant (only a subpopulation of cells expresses resistance) or homoresistant (all cells express high-level resistance) phenotype. nih.gov For instance, the disruption of a functional mecI gene can convert a strain from expressing low-level, heterotypic resistance to high-level, homotypic resistance. nih.gov

Epidemiological and Ecological Aspects of Methicillin Resistance

Global Epidemiology of Methicillin-Resistant Staphylococcus aureus (MRSA)

The prevalence of MRSA varies considerably across different geographical regions and populations. researchgate.net In healthcare settings, MRSA prevalence can be alarmingly high, sometimes exceeding 50%, particularly within intensive care units. researchgate.net Data from 2004 indicated that in Europe, Romania and Malta had higher rates of MRSA than the United States. onehealthtrust.org In the Americas, Argentina, Brazil, and Colombia showed a higher MRSA prevalence than the United States, while in East Asia, South Korea, Japan, and Taiwan also reported high levels. onehealthtrust.org

A systematic review and meta-analysis of studies conducted in elderly care centers revealed a pooled global prevalence of MRSA colonization of 14.69%. nih.gov When broken down by World Health Organization regions, the pooled prevalence rates were 22.27% in the Americas, 16.57% in the Western Pacific, and 10.93% in Europe. nih.gov For instance, among countries with multiple studies, the United States had a prevalence of 23.78%, Singapore 22.72%, and China 18.07%. nih.gov

Another meta-analysis focusing on HIV-infected individuals estimated a pooled worldwide MRSA prevalence of 7%, with the highest rates in Southeast Asia (16%) and the Americas (10%), and the lowest in the European region (1%). nih.gov The frequency of MRSA in human infections can range from less than 1% to over 74%, depending on the specific region and population being studied. researchgate.net

Genetically distinct MRSA lineages are found globally, with some showing widespread international dissemination while others are geographically restricted. researchgate.net For example, ST8 is predominantly found in the United States, ST80 is prevalent in Europe, and ST59 is the dominant clone in the Asia-Pacific region. researchgate.net

Table 1: Regional and Population-Specific MRSA Prevalence

| Region/Population | Pooled MRSA Prevalence (%) | Key Findings | Source(s) |

|---|---|---|---|

| Global (Elderly Care Centers) | 14.69% | High prevalence in residential care facilities. | nih.gov |

| Americas (Elderly Care Centers) | 22.27% | Highest regional prevalence in this setting. | nih.gov |

| Western Pacific (Elderly Care Centers) | 16.57% | Significant burden in this region's elderly care. | nih.gov |

| Europe (Elderly Care Centers) | 10.93% | Lower than the Americas and Western Pacific. | nih.gov |

| Global (HIV-Infected Individuals) | 7% | Highlights a vulnerable population for MRSA colonization. | nih.gov |

| Southeast Asia (HIV-Infected Individuals) | 16% | Highest regional prevalence in this patient group. | nih.gov |

Transmission Dynamics in Healthcare and Community Settings

The transmission of MRSA occurs in both healthcare and community environments, each with distinct dynamic characteristics.

In healthcare settings , transmission can happen through direct contact between patients or indirectly via the hands of healthcare workers, who can act as vectors. nih.govpnas.org Contaminated surfaces in patient rooms are also a significant contributor to the spread of hospital pathogens. nih.gov Studies have shown that patients admitted to a room previously occupied by an MRSA carrier have a higher risk of acquiring the same strain. nih.gov The contamination of the patient's immediate environment is highly dynamic and is influenced by the patient's own MRSA colonization patterns and their level of activity. nih.govnih.gov For instance, one study found that at baseline, 20% of high-touch surfaces in rooms of MRSA-colonized patients were contaminated. nih.govnih.govresearchgate.net

Community-associated MRSA (CA-MRSA) , on the other hand, is primarily spread through person-to-person contact or contact with contaminated personal items such as towels, razors, or athletic equipment. ny.govny.gov Crowded living conditions are a significant risk factor, with outbreaks observed among athletes, military recruits, prisoners, and daycare attendees. ny.govnih.govyoutube.com Poor hygiene practices, like inadequate hand washing, can facilitate the easy spread of the bacteria. ny.gov While initially distinct, the lines between healthcare-associated MRSA (HA-MRSA) and CA-MRSA have blurred, with community strains increasingly being introduced into hospital settings. oup.com Research indicates that MRSA transmission in hospitals is often introduced from strains that have their ancestral origins in the community. oup.com

Role of Non-Pathogenic Bacteria as Reservoirs of Resistance Genes

The emergence of methicillin (B1676495) resistance in Staphylococcus aureus is intrinsically linked to the horizontal transfer of the mecA gene. Evidence strongly suggests that non-pathogenic and commensal staphylococci serve as crucial reservoirs for this resistance determinant.

The animal-associated species Staphylococcus sciuri is considered a potential evolutionary precursor of the mecA gene found in MRSA. nih.govasm.orgpsu.edu A homolog of the mecA gene is ubiquitously present in S. sciuri isolates, suggesting it is native to this species. nih.govpsu.edu This S. sciuri mecA gene shows a high degree of similarity to the S. aureus mecA gene. asm.org While in most S. sciuri strains this native gene does not confer methicillin resistance, some strains that also acquire a second copy identical to the S. aureus mecA gene become phenotypically resistant. asm.org The ubiquitous nature and genetic diversity of S. sciuri in various animal hosts and environments position it as a significant reservoir and source for the dissemination of resistance genes. mdpi.com

Other coagulase-negative staphylococci (CoNS) are also recognized as important reservoirs of resistance genes and the staphylococcal cassette chromosome mec (SCCmec), the mobile genetic element carrying the mecA gene. asm.orgnih.gov It is believed that 70% to 75% of all CoNS globally are resistant to methicillin, creating a vast potential reservoir for the mecA gene. nih.gov The transfer of mecA from S. epidermidis to S. aureus has been observed in vivo. nih.gov Furthermore, the mecA gene has been detected in non-staphylococcal genera such as Proteus vulgaris, Morganella morganii, and Enterococcus faecalis found in surface waters, indicating a broader environmental distribution and the potential for inter-genera transfer of SCCmec. nih.gov

Biofilm Formation and its Correlation with Methicillin Resistance

Biofilm formation is a critical virulence factor for Staphylococcus aureus and is closely intertwined with methicillin resistance. A biofilm is a community of microorganisms encased in a self-produced extracellular matrix, which provides a physical barrier against antimicrobial agents and the host immune system. mjima.orgnih.gov

There is a notable difference in the typical composition of biofilms formed by methicillin-sensitive S. aureus (MSSA) and MRSA. biomedgrid.com MSSA biofilms are often composed primarily of polysaccharides, whereas MRSA biofilms are typically rich in proteins and extracellular DNA (eDNA). biomedgrid.com The introduction of the mecA gene alone into an MSSA strain can lead to a shift in biofilm composition, suggesting a regulatory link between methicillin resistance and the biofilm phenotype. biomedgrid.com It has been shown that high-level expression of the mecA gene can repress the ica (B1672459) operon, which is responsible for producing the primary polysaccharide component of some biofilms. biomedgrid.com

The primary exopolysaccharide in many staphylococcal biofilms is the Polysaccharide Intercellular Adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG). nih.govnih.govfrontiersin.org PIA is a cationic, partially deacetylated homopolymer of N-acetylglucosamine that mediates intercellular adhesion and is crucial for the structural integrity of the biofilm matrix. nih.govnih.govfrontiersin.org The synthesis of PIA is directed by the genes of the icaADBC operon. mjima.orgnih.gov

PIA-dependent biofilm formation is more commonly associated with MSSA strains. nih.govfrontiersin.org However, the presence of the ica operon does not always mean it will be used for biofilm formation, as its expression is influenced by environmental conditions. nih.gov

In contrast to many MSSA strains, MRSA often forms biofilms that are independent of PIA. nih.govfrontiersin.org These biofilms rely on a matrix composed mainly of surface proteins and eDNA. mdpi.com Several proteinaceous adhesins are involved in the accumulation phase of biofilm development. These include the biofilm-associated protein (Bap), the fibronectin-binding proteins (FnBPA and FnBPB), protein A, and serine-aspartate repeat proteins like SdrC. nih.govresearchgate.net

Some MRSA clinical isolates can even switch between PIA-dependent and PIA-independent biofilm formation depending on the environmental cues. mdpi.comnih.gov For example, a medium containing glucose may favor a PIA-independent, proteinaceous biofilm, while the addition of sodium chloride can induce a PIA-dependent biofilm. mdpi.com

Extracellular DNA (eDNA) is a key structural component of the biofilm matrix in both MSSA and MRSA, but it is particularly prominent in the protein-rich biofilms of MRSA. biomedgrid.commdpi.comnih.gov eDNA is released through the controlled lysis of a subpopulation of bacterial cells, a process mediated by murein hydrolases. nih.govors.org

Functionally, eDNA acts as an electrostatic net, facilitating interactions between cells and other matrix components like proteins and polysaccharides, thereby stabilizing the biofilm structure. nih.gov Studies have shown that eDNA is abundant in high biofilm-producing MRSA strains. nih.gov The presence of eDNA can also contribute to antibiotic resistance by chelating cations and restricting the diffusion of positively charged antimicrobial agents. mdpi.comresearchgate.net Given its critical structural role, eDNA is considered a potential therapeutic target for disrupting biofilms. nih.gov

Advanced Research Methodologies Involving Methicillin Sodium

Use as a Selective Agent in Bacterial Isolation and Study

Methicillin (B1676495) sodium's role in microbiology has evolved; due to widespread resistance, it is now often utilized as a selective agent in culture media. toku-e.com This application is particularly relevant for the isolation of methicillin-resistant pathogens from clinical or environmental samples. nih.govfrontiersin.org By incorporating methicillin sodium into an agar (B569324) medium, the growth of susceptible Gram-positive organisms, especially susceptible strains of Staphylococcus aureus, is inhibited. toku-e.com This selective pressure allows for the preferential growth and isolation of resistant strains, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). toku-e.comnih.gov This technique is crucial in research for studying the prevalence of MRSA in various environments, such as from food sources like chicken meat, and for facilitating further characterization of these resistant isolates. nih.gov

In Vitro Susceptibility Testing Methods

Determining a bacterium's susceptibility to methicillin is a cornerstone of clinical microbiology, guiding therapeutic decisions and infection control measures. The primary mechanism of resistance involves the mecA gene, which produces an altered penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. researchgate.net However, not all cells carrying the mecA gene express this resistance under standard laboratory conditions, a phenomenon known as heteroresistance. researchgate.netcdc.gov This variability has led to the development of specific testing protocols to ensure accurate detection. oup.com While methicillin was the original agent tested, it is no longer commercially manufactured or routinely used for susceptibility testing; instead, oxacillin (B1211168) and cefoxitin (B1668866) serve as surrogates. cdc.govoup.comwikipedia.org

Agar dilution and disk diffusion are two conventional phenotypic methods used to determine methicillin susceptibility. nih.govnih.gov

Agar Dilution: This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth. frontiersin.orgnih.gov In this technique, varying concentrations of the antibiotic (historically methicillin, now typically oxacillin) are incorporated into Mueller-Hinton agar plates. nih.govoup.com A standardized inoculum of the bacterial isolate is then spotted onto each plate. After incubation, the MIC is read as the lowest concentration of the antibiotic that inhibited growth. oup.com For S. aureus, an oxacillin MIC of ≥4 µg/mL is defined as resistant. oup.comasm.org

Disk Diffusion: The disk diffusion method, or Kirby-Bauer test, is more widely used in routine clinical laboratories for its simplicity. oup.comjlabphy.org A paper disk impregnated with a standard amount of an antibiotic (e.g., a 30 µg cefoxitin disk) is placed on the surface of a Mueller-Hinton agar plate that has been uniformly inoculated with the test bacterium. nih.govjlabphy.org During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of inhibition (the area around the disk where no growth occurs). nih.gov Cefoxitin is a better inducer of the mecA gene and provides more reliable results than oxacillin for disk diffusion tests. cdc.govascls.org

The accurate phenotypic detection of methicillin resistance is highly dependent on specific in vitro test conditions that influence the expression of the resistance genes. oup.comnih.gov Heteroresistance in MRSA means that within a genetically resistant population, only a small subpopulation may express resistance, making it difficult to detect under standard incubation conditions (e.g., 37°C). researchgate.netascls.org To enhance the expression of resistance and ensure reliable detection, several environmental factors are carefully controlled. oup.comresearchgate.net

Key factors include:

Incubation Temperature: Testing at temperatures above 35°C may fail to detect some methicillin-resistant staphylococci. cdc.gov Therefore, incubation at a lower temperature, typically between 33-35°C, is recommended to enhance the expression of resistance. cdc.govoup.com Some studies have even used 30°C to maximize detection. nih.govascls.org

Sodium Chloride (NaCl) Supplementation: The addition of NaCl to the growth medium, such as Mueller-Hinton agar, enhances the detection of methicillin resistance. oup.comascls.org An oxacillin screen plate, for instance, uses Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/ml of oxacillin. cdc.govoup.com

Incubation Time: A prolonged incubation period of a full 24 hours is required for methicillin/oxacillin susceptibility tests, as opposed to the 16–20 hours used for many other antibiotic tests. oup.com

Table 1: Environmental Factors Influencing Methicillin Resistance Detection

| Factor | Standard Condition | Modified Condition for MRSA Detection | Rationale |

|---|---|---|---|

| Temperature | 37°C | 33-35°C | Enhances the expression of the mecA gene and overcomes heteroresistance. cdc.govoup.com |

| Medium Supplement | Standard Mueller-Hinton Agar | Mueller-Hinton Agar + 2-4% NaCl | Increases the phenotypic expression of resistance. oup.comoup.com |

| Incubation Duration | 16-20 hours | 24 hours | Allows for the growth of slower-growing resistant subpopulations. oup.com |

Molecular Detection of Resistance Genes

The gold standard for identifying methicillin resistance is now molecular detection of the gene responsible for the phenotype. oup.comoup.com This approach offers greater speed and specificity compared to culture-based methods, which can take 48 to 72 hours for a final result. sapub.org

The primary genetic determinant for methicillin resistance in staphylococci is the mecA gene. sapub.orgnih.gov This gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). sapub.org The mecA gene encodes a unique, low-affinity penicillin-binding protein known as PBP2a (or PBP2'). researchgate.netnih.gov This altered protein continues to function in bacterial cell wall synthesis even in the presence of beta-lactam antibiotics, which would normally inhibit native PBPs, thus conferring resistance. wikipedia.org

Polymerase Chain Reaction (PCR) is the most common molecular technique used to detect the mecA gene. sapub.org PCR assays are designed to amplify a specific DNA sequence unique to the mecA gene. jmb.or.kr The detection of the amplified product confirms the presence of the gene and identifies the isolate as a genotypically methicillin-resistant strain. oup.comjmb.or.kr Multiplex-PCR protocols have been developed to simultaneously detect the mecA gene and a species-specific gene (like femB for S. aureus), allowing for the rapid and definitive identification of MRSA in a single test. jmb.or.kr

Chromatographic and Spectroscopic Analysis of Methicillin Sodium

Beyond its use in microbiology, methicillin sodium as a chemical compound is subject to analytical characterization using chromatographic and spectroscopic methods. nih.govnih.gov These techniques are essential for quality control, determining purity, and studying the stability of the drug substance. researchgate.net High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of beta-lactam antibiotics, offering high sensitivity and separation efficiency. nih.govnih.gov Spectroscopic methods, such as mass spectrometry, can be used to characterize bacterial proteins and differentiate between methicillin-resistant and susceptible strains based on their protein profiles. nih.gov

A stability-indicating method is an analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, or excipients. mdpi.com For methicillin sodium, which is susceptible to degradation, stability-indicating HPLC methods are crucial for assessing its shelf-life and ensuring the quality of pharmaceutical formulations. researchgate.netresearchgate.net

Research has focused on developing simple, stability-indicating reversed-phase HPLC (RP-HPLC) methods capable of separating intact methicillin sodium from products formed during forced degradation (e.g., exposure to acid or alkaline conditions). researchgate.netresearchgate.netresearchgate.net In a typical setup, a sample of methicillin sodium is injected into the HPLC system. The components are separated on an analytical column, often a C18 column, and then detected as they elute. researchgate.netresearchgate.net A chromatogram from an acid-degraded solution, for example, would show distinct peaks for the intact methicillin and its major decomposition products. researchgate.net The ability to resolve these peaks demonstrates the method's specificity. mdpi.com These methods are validated for parameters like linearity, accuracy, precision, and robustness according to regulatory guidelines. mdpi.comnih.gov

Table 2: Example of HPLC Conditions for Stability-Indicating Analysis of Methicillin Sodium

| Parameter | Description | Reference |

|---|---|---|

| Column | µBondapak–C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile / 2% v/v Acetic Anhydride (55:45 v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.8 mL/min | researchgate.netresearchgate.net |

| Detection | Fluorometric (Excitation: 280 nm, Emission: 360 nm) | researchgate.net |

| Linear Range | 1–10 µg/mL | researchgate.net |

| Application | Determination of methicillin sodium in the presence of its acid and alkaline-induced degradation products. | researchgate.netresearchgate.net |

Biochemical and Structural Investigations of Methicillin and Resistance Determinants

Structure-Activity Relationships of Beta-Lactams

The antimicrobial efficacy of beta-lactam antibiotics is intrinsically linked to their chemical structure, primarily the highly reactive four-membered beta-lactam ring. nih.gov These antibiotics function by mimicking the D-alanine-D-alanine motif of peptidoglycan precursors, allowing them to bind and inhibit penicillin-binding proteins (PBPs) that are essential for bacterial cell wall synthesis. nih.gov The inhibition occurs when a serine residue in the PBP active site attacks the lactam carbonyl, forming a stable acyl-enzyme complex that disrupts cell wall construction. nih.gov

The core structure of penicillins, to which methicillin (B1676495) belongs, is a bicyclic system called a penam, where the beta-lactam ring is fused to a five-membered thiazolidine (B150603) ring. nih.gov Key structural features that dictate the activity and stability of beta-lactams include:

The Beta-Lactam Ring: The strained nature of this ring is crucial for its acylating potential. The reactivity is influenced by the geometry of the nitrogen atom; in bicyclic structures, the typical amide stabilization is reduced, increasing reactivity. nih.gov

The Acylamino Side Chain: Attached at the C-6 position in penicillins, this side chain significantly influences the antibiotic's spectrum of activity and its resistance to bacterial beta-lactamase enzymes. nih.gov Methicillin's unique feature is its 2,6-dimethoxyphenyl group attached to the acyl side chain. wikipedia.org This bulky group provides steric hindrance, which protects the beta-lactam ring from being hydrolyzed by most staphylococcal beta-lactamases (penicillinases). wikipedia.org While this modification confers resistance to enzymatic degradation, it also affects the antibiotic's affinity for PBPs.

Substitutions at various positions on the beta-lactam nucleus can dramatically alter its properties. For instance, modifications at the 7-alpha position of cephalosporins can increase stability against beta-lactamases but may decrease activity against certain bacteria. nih.gov This delicate balance between enzymatic stability and target affinity is a central theme in the structure-activity relationships of this antibiotic class.

Enzymatic Activity and Kinetics of Penicillin-Binding Proteins

Penicillin-binding proteins are a family of bacterial enzymes, specifically transpeptidases and carboxypeptidases, that catalyze the final steps of peptidoglycan synthesis. acs.orgnih.gov This process involves creating cross-links between peptide chains, which gives the cell wall its structural integrity. acs.orgtoku-e.com Beta-lactam antibiotics disrupt this process by acting as suicide inhibitors.

The interaction between a PBP and a beta-lactam antibiotic can be described by a kinetic model:

Formation of a Noncovalent Complex (EI): The enzyme (E) and the antibiotic inhibitor (I) first form a reversible, noncovalent complex. The dissociation constant for this step is Kd. oup.com

Acylation of the Enzyme (EI): The active-site serine of the PBP attacks the beta-lactam ring, forming a stable, covalent acyl-enzyme intermediate (EI). This is the inactivation step, which proceeds with a rate constant k2 (or kinact). oup.com

Deacylation (Regeneration of E): The hydrolysis of the acyl-enzyme complex, which would regenerate the active enzyme, occurs at a very slow rate (k3) for most beta-lactams, rendering the inhibition effectively irreversible on the timescale of bacterial replication. oup.com

| PBP Feature | Description | Kinetic Parameter | Significance |

| Enzyme Function | Catalyzes the cross-linking of peptidoglycan chains in the bacterial cell wall. acs.orgnih.gov | - | Essential for bacterial viability and cell shape. nih.gov |

| Inhibition Mechanism | The active site serine is acylated by the beta-lactam antibiotic. nih.gov | k2/Kd or kinact/KI | Measures the efficiency of PBP inactivation by the antibiotic. oup.com |

| Acylation Rate | The rate at which the covalent acyl-enzyme intermediate is formed. oup.com | k2 | A fast acylation rate leads to rapid PBP inhibition. oup.com |

| Deacylation Rate | The rate at which the active enzyme is regenerated from the acyl-enzyme complex. oup.com | k3 | A slow deacylation rate ensures prolonged inhibition of the PBP. oup.com |

Characterization of PBP2a and its Conformational Dynamics

The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes a unique penicillin-binding protein called PBP2a. mdpi.commdpi.com This enzyme is a monofunctional transpeptidase that can continue to synthesize the cell wall even in the presence of inhibitory concentrations of methicillin and other beta-lactams. mdpi.com

The resistance conferred by PBP2a stems from its intrinsically low affinity for beta-lactam antibiotics. wikipedia.orgmdpi.com The acylation efficiency of PBP2a by beta-lactams is several orders of magnitude lower than that of the native PBPs found in susceptible strains. oup.com This poor reactivity is attributed to a closed or distorted active site that hinders the access of beta-lactam molecules. nih.gov

A key discovery in understanding PBP2a function was the identification of an allosteric site located approximately 60 Å away from the active site. mdpi.comnih.govnih.gov The binding of a ligand, such as a fragment of the peptidoglycan cell wall or certain beta-lactams, to this allosteric site triggers a conformational change throughout the protein. nih.govnih.gov This change leads to the opening of the active site, allowing it to accommodate its natural peptidoglycan substrate and perform the cross-linking reaction. nih.govacs.org This allosteric regulation effectively allows PBP2a to discriminate between its substrate and inhibitor antibiotics. The protein remains in a "closed," inactive state that is protected from antibiotics until the binding of an allosteric effector signals the need for cell wall synthesis, at which point it shifts to an "open," catalytically competent state. nih.govnih.gov

| PBP2a State | Active Site | Allosteric Site | Function |

| Closed (Apo) | Inaccessible to beta-lactams and substrate. nih.govnih.gov | Unoccupied. | Default state, protected from antibiotic inhibition. |

| Open/Partially Open | Accessible to peptidoglycan substrate. nih.govnih.gov | Occupied by an effector (e.g., peptidoglycan). nih.gov | Catalytically active, enables cell wall cross-linking. nih.gov |

Interplay of Cellular Components in Methicillin Resistance Phenotype

The expression of high-level methicillin resistance is not solely dependent on the presence of PBP2a. It is a complex phenotype that involves the coordinated action of numerous other cellular factors, from regulatory networks to cell wall metabolic enzymes.

Bacteria respond to environmental threats through coordinated changes in gene expression. When S. aureus is exposed to cell wall-active antibiotics like methicillin, it activates a "cell wall stress stimulon," which is a group of genes whose expression is induced in response to damage or inhibition of peptidoglycan synthesis. nih.gov A key member of this stimulon is the vraSR two-component regulatory system, which acts as a sensor and transducer of cell wall stress. asm.org Upon antibiotic challenge, the sensor kinase VraS is thought to detect a signal related to disrupted cell wall synthesis and, in turn, phosphorylate the response regulator VraR. asm.org Activated VraR then modulates the expression of the stimulon genes. The induction of this stimulon is believed to be part of the bacterial defense mechanism, helping the cell cope with the antibiotic-induced damage, although its precise role in the mechanism of methicillin resistance is still being elucidated. nih.govasm.org

Autolysins are endogenous enzymes that degrade components of the bacterial cell wall. While this lytic activity is essential for processes like cell growth, division, and separation, it also plays a critical role in the formation of biofilms, which are structured communities of bacteria that contribute significantly to chronic infections and antibiotic tolerance. illinoisstate.edu The major autolysin in S. aureus, Atl, is a multifunctional protein that has been shown to be essential for the initial attachment of bacteria to surfaces, a critical first step in biofilm development. asm.orgasm.org Furthermore, the controlled lytic activity of Atl is responsible for releasing extracellular DNA (eDNA) from a subpopulation of cells. nih.gov This eDNA acts as a key structural component of the biofilm matrix, providing stability and facilitating the three-dimensional architecture of the community. asm.orgnih.gov In MRSA, the Atl-dependent pathway is crucial for biofilm formation, highlighting a link between cell wall metabolism and this important virulence trait. asm.orgasm.org

System-wide studies using proteomics have begun to map the extensive protein interaction network (PIN) in MRSA. nih.govacs.org These studies reveal that resistance is not an isolated event but is integrated into the cell's broader physiological network. The MRSA PIN shows a scale-free organization with highly connected "hub" proteins that are critical for network stability. nih.gov Interestingly, many traditional antibiotic targets are located on the periphery of this network, while the essential hub proteins, which could represent novel drug targets, have been largely overlooked. nih.govresearchgate.net

Advanced Research Directions in Combating Methicillin Resistance

Design and Synthesis of Novel Antimicrobials and Analogs

The quest for new drugs to treat MRSA infections has led to the exploration of diverse chemical scaffolds, including synthetic peptides, thiazole (B1198619) compounds, and derivatives of natural products. These efforts aim to identify molecules with potent activity against resistant strains, often through novel mechanisms of action.

Synthetic Peptides Targeting Resistant Strains

Antimicrobial peptides (AMPs) are considered a promising solution to antibiotic resistance due to their unique mode of action, which often involves direct interaction with and disruption of the bacterial cell membrane, making it difficult for resistance to develop. frontiersin.org Researchers are designing and synthesizing novel AMPs with enhanced efficacy and stability.

One such example is the designed antimicrobial peptide GW18, which has demonstrated excellent antimicrobial activity against S. aureus, including MRSA strains. frontiersin.org In laboratory studies, GW18 was found to be more rapid in its killing of S. aureus than vancomycin (B549263). frontiersin.org Another study focused on two short synthetic peptides, RR and RRIKA, which exhibited potent and rapid bactericidal effects against a range of drug-resistant staphylococcal isolates, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.govnih.gov Their mechanism involves permeabilizing the bacterial membrane, leading to the leakage of cellular contents and cell death. nih.govnih.gov Notably, these peptides retained their activity in the presence of physiological salt concentrations, a common limitation for many natural AMPs. nih.govnih.gov

A novel series of AMPs with a glycine-serine-glycine-centered symmetrical structure has also been designed, with AMP W5 showing rapid and effective bactericidal effects against clinically isolated MRSA. asm.org The proposed mechanism for AMP W5 is the physical disruption of the bacterial membrane. asm.org Furthermore, some synthetic peptides are designed to have a dual function: directly killing bacteria by puncturing their cell membranes and stimulating the host's immune response. upenn.edu By using D-amino acids in their structure, the stability of these peptides against enzymatic degradation is enhanced. upenn.edu

| Peptide | Target/Mechanism | Key Findings |

| GW18 | Inhibits S. aureus and MRSA | Faster killing kinetics than vancomycin. frontiersin.org |

| RR & RRIKA | Permeabilization of bacterial membrane | Potent against MRSA, VISA, and VRSA; salt-resistant. nih.govnih.gov |

| AMP W5 | Physical disruption of bacterial membrane | Rapidly bactericidal against clinical MRSA isolates. asm.org |

| Dual-action peptides | Membrane puncture and immune activation | Enhanced stability due to D-amino acid configuration. upenn.edu |

Thiazole Compounds with Antibacterial Activity

Thiazole-containing compounds are a class of molecules that have garnered significant interest for their potential antibacterial properties against MRSA. acs.org The thiazole ring is a key structural feature in a variety of therapeutic agents. nih.gov Researchers are exploring the structure-activity relationships of these compounds to optimize their efficacy. researchgate.net

Studies have shown that synthetic thiazole derivatives can inhibit the growth of MRSA at low concentrations. purdue.edu For instance, a lead thiazole compound and its analogues were found to be effective against community-associated MRSA (CA-MRSA) strains and isolates from infected wounds. purdue.edu Some of these compounds also demonstrated synergistic effects when combined with the topical antibiotic mupirocin. purdue.edu Importantly, several derivatives showed an improved toxicity profile when tested against human keratinocytes. purdue.edu The development of thiazole-based compounds offers a promising avenue for new anti-MRSA therapies. researchgate.net

Natural Product Derivatives

Natural products have historically been a rich source of antibiotics, and researchers continue to explore this vast chemical space for new anti-MRSA leads. nih.govresearchgate.netnih.gov This includes compounds derived from plants, fungi, and bacteria. nih.govacs.org

Several classes of natural products and their semi-synthetic derivatives are under investigation:

Pleuromutilin: This diterpene natural product and its semi-synthetic analogs inhibit bacterial protein synthesis by binding to the ribosome of MRSA. acs.org Four semi-synthetic derivatives—tiamulin, valnemulin, retapamulin, and lefamulin—have been approved for veterinary or human use. acs.org

Carbazole-based compounds: These have been found to increase the permeability of the bacterial cell membrane. acs.org

Phenolic compounds: Derivatives of natural products like honokiol (B1673403) and magnolol, as well as plant flavonoids and synthetic retinoids, share a mechanism of action that often involves membrane disruption. acs.org For example, certain galloylated flavonol rhamnosides have been shown to exert a lytic effect on MRSA. nih.gov Caffeic acid, phloridzin, and rutin (B1680289) have been identified as inhibitors of shikimate dehydrogenase, an enzyme in a metabolic pathway essential for bacteria but absent in humans. mdpi.com

Other diverse structures: A wide array of other natural products, including alkaloids, terpenoids, and quinones, have demonstrated anti-MRSA activity. frontiersin.orgresearchgate.net For instance, the sesquiterpenoid quinone mansonone F shows potent activity against Gram-positive bacteria, including MRSA. nih.gov

Strategies to Impair Resistance Mechanisms

In addition to developing new antimicrobials, a significant area of research focuses on strategies that can overcome or bypass existing resistance mechanisms in MRSA. These approaches include combining existing drugs to achieve synergistic effects and utilizing novel non-antibiotic therapies like antimicrobial photodynamic therapy.

Combination Therapies and Synergistic Effects

Combining different antibiotics is a strategy being explored to enhance efficacy and combat resistance. nih.govfrontiersin.org The rationale is that two drugs acting on different targets can be more effective than either drug alone, and this synergy may also help prevent the emergence of resistance.

A notable example is the combination of a β-lactam antibiotic with a glycopeptide like vancomycin. nih.gov Although MRSA is characteristically resistant to most β-lactams, studies have shown that this combination can be synergistic. nih.govfrontiersin.org Similarly, the combination of daptomycin (B549167) with a β-lactam, such as ceftaroline (B109729) or nafcillin, has shown promise in clearing persistent MRSA bacteremia. nih.gov The β-lactam appears to enhance the activity of daptomycin at the bacterial cell membrane. nih.gov Other combinations, such as vancomycin with rifampicin (B610482) or oxacillin (B1211168), have also demonstrated synergistic activity against MRSA in both laboratory and animal models. frontiersin.org

| Combination | Proposed Mechanism of Synergy | Clinical Observation |

| Vancomycin + β-lactam | Dual effects on peptidoglycan synthesis; "seesaw effect". nih.gov | Shorter duration of bacteremia in some studies. nih.gov |

| Daptomycin + β-lactam (e.g., ceftaroline) | Enhanced daptomycin binding to the cell membrane. nih.gov | Clearance of persistent and daptomycin-resistant MRSA bacteremia. nih.gov |

| Vancomycin + Rifampicin/Oxacillin | Multiple mechanisms targeting cell wall and other pathways. | Synergistic activity in in vitro and in vivo models. frontiersin.org |

Antimicrobial Photodynamic Therapy (aPDT)

Antimicrobial photodynamic therapy (aPDT) is an emerging non-antibiotic approach for treating localized infections. nih.govnih.gov This therapy involves the use of a non-toxic photosensitizer, which, when exposed to light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS). nih.govresearchgate.net These ROS are highly cytotoxic and can kill bacteria through non-specific damage to cellular components like the cell wall, membrane, proteins, and nucleic acids. researchgate.net

A key advantage of aPDT is that its non-specific mechanism of action makes it difficult for bacteria to develop resistance. nih.gov Studies have demonstrated that aPDT can effectively inactivate MRSA in vitro. nih.govnih.gov Various photosensitizers, including porphyrin-based compounds and dyes like methylene (B1212753) blue, have been investigated. nih.govnih.gov Research has shown that aPDT can be effective regardless of the antibiotic resistance profile of the S. aureus strain. mdpi.com Furthermore, combining aPDT with antibiotics has been shown to increase antibiotic susceptibility in MRSA, suggesting a potential to extend the lifespan of existing drugs. nih.gov

Future Perspectives in Antimicrobial Research

The rise of antimicrobial resistance, particularly in pathogens like MRSA, has spurred intensive research into novel therapeutic strategies. Future perspectives in combating methicillin (B1676495) resistance are multifaceted and focus on overcoming existing resistance mechanisms and identifying new antimicrobial agents.

One promising area is the development of nanoparticle-based drug delivery systems . nih.gov These systems can enhance the efficacy of existing antibiotics by improving their delivery to the site of infection and overcoming bacterial defense mechanisms. For example, lipid nanoparticles and silver nanoparticles have shown potential in delivering anti-MRSA agents. nih.gov

Another key strategy is the use of combination therapy . This involves pairing existing antibiotics with compounds that can restore their activity against resistant strains. For instance, combining β-lactam antibiotics with β-lactamase inhibitors is a well-established approach. nih.gov More recent research explores the synergistic effects of antibiotics with non-antibiotic compounds, such as antimicrobial peptides or natural products. nih.gov